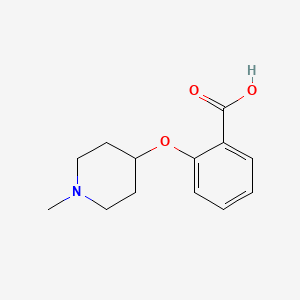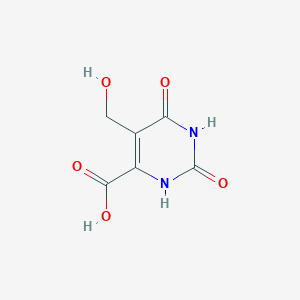![molecular formula C15H17NO5 B13868688 Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-(4-methoxyphenyl)-2-oxoacetate with ethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of new substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and substituents can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
- Ethyl 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylate
- Methyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
Uniqueness
Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate is unique due to its specific combination of ethoxy and methoxy substituents, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it valuable for specific research and industrial purposes.
Propriétés
Formule moléculaire |
C15H17NO5 |
|---|---|
Poids moléculaire |
291.30 g/mol |
Nom IUPAC |
ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-4-19-14(17)12-15(20-5-2)21-13(16-12)10-6-8-11(18-3)9-7-10/h6-9H,4-5H2,1-3H3 |
Clé InChI |
ONPWAMVWADFIBP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-3-[(2-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13868609.png)
![5-(1,1-Dimethylheptyl)-2-[(1s,3r)-3-hydroxy-cyclohexyl]phenol](/img/structure/B13868617.png)
![4-[3-(Ethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B13868621.png)


![Tert-butyl 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B13868663.png)

![7-Chloro-2-pyridin-3-ylfuro[3,2-b]pyridine](/img/structure/B13868680.png)



![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)


